![molecular formula C21H27FN2O3S B6499538 4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide CAS No. 953940-19-7](/img/structure/B6499538.png)

4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide, which is a functional group characterized by the structure R-SO2-NR’R’‘, where R, R’, and R’’ can be a variety of groups. Sulfonamides are known for their use in antibiotics .

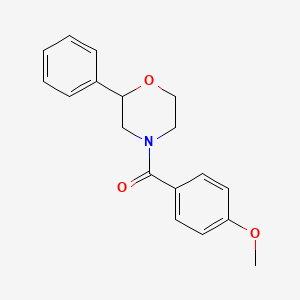

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorine atom and a methyl group .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, sulfonamides in general can undergo a variety of reactions, including hydrolysis, acylation, and displacement reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present. For example, the presence of a fluorine atom could increase the compound’s stability and electronegativity .Wissenschaftliche Forschungsanwendungen

- BNCT is a cancer treatment that utilizes boron-containing compounds. F5023-0223 has been studied for its potential in BNCT due to its boron content. When irradiated with low-energy neutrons, boron-10 captures these neutrons, leading to localized nuclear reactions that damage tumor cells. Researchers explore F5023-0223’s efficacy in selectively targeting cancer cells while sparing healthy tissue .

- F5023-0223 has been investigated as a component in drug transport polymers. These polymers can enhance drug delivery by improving solubility, stability, and targeted release. By incorporating F5023-0223, researchers aim to optimize drug transport systems for cancer therapy .

- Arylboronic acids, including F5023-0223, play a crucial role in organic synthesis. They are versatile nucleophiles in reactions like the Suzuki coupling, which allows the formation of carbon-carbon bonds. Researchers explore F5023-0223’s applications in designing novel organic molecules and pharmaceutical intermediates .

- F5023-0223 belongs to the class of heterocyclic compounds. Researchers have synthesized derivatives of F5023-0223, such as 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles and their corresponding 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles. These compounds exhibit potential bioactivity and are explored for various therapeutic applications .

- F5023-0223 serves as an important raw material and intermediate in organic synthesis. Its unique structure and functional groups make it valuable for creating diverse chemical compounds. Researchers use F5023-0223 as a building block to synthesize novel molecules for drug discovery and other applications .

- F5023-0223 is used in proteomics research as a biochemical reagent. Scientists study its interactions with proteins, enzymes, and other biomolecules. Understanding these interactions can provide insights into cellular processes and potential therapeutic targets .

Boron Neutron Capture Therapy (BNCT)

Drug Transport Polymers

Arylboronic Acid Chemistry

Heterocyclic Compound Development

Organic Synthesis

Proteomics Research

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-fluoro-2-methyl-N-[4-(2-phenylmorpholin-4-yl)butyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27FN2O3S/c1-17-15-19(22)9-10-21(17)28(25,26)23-11-5-6-12-24-13-14-27-20(16-24)18-7-3-2-4-8-18/h2-4,7-10,15,20,23H,5-6,11-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBGZMQLGIZXWMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B6499460.png)

![N'-{3-[4-(dimethylamino)phenyl]propyl}-N-(2-methoxyphenyl)ethanediamide](/img/structure/B6499464.png)

![3-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B6499467.png)

![4-cyano-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide](/img/structure/B6499468.png)

![2-(naphthalen-2-yloxy)-N-[3-(2-phenylmorpholin-4-yl)propyl]acetamide](/img/structure/B6499475.png)

![N-[4-(2-phenylmorpholin-4-yl)butyl]adamantane-1-carboxamide](/img/structure/B6499484.png)

![3-chloro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide](/img/structure/B6499489.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B6499492.png)

![4-methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B6499498.png)

![N-(4-{[3-(2-phenylmorpholin-4-yl)propyl]sulfamoyl}phenyl)acetamide](/img/structure/B6499523.png)

![N-butyl-2-({4-[(3,5-dimethoxyphenyl)amino]quinazolin-2-yl}sulfanyl)acetamide](/img/structure/B6499550.png)

![N'-(1-phenylethyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499556.png)

![N'-(3-chloro-4-methylphenyl)-N-[3-(2-phenylmorpholin-4-yl)propyl]ethanediamide](/img/structure/B6499561.png)